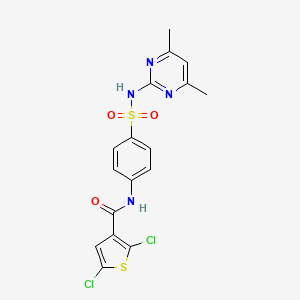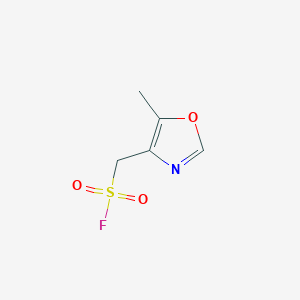![molecular formula C19H21N3O3S B2760205 4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 941926-64-3](/img/structure/B2760205.png)
4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and a benzamide group .
Synthesis Analysis
While the specific synthesis for this compound is not available, it likely involves the coupling of the appropriate pyrrolidine and thiazole derivatives . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Thiazole derivatives are also important heterocyclic compounds with various biological activities .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen-containing heterocycle . The thiazole ring is a five-membered aromatic ring containing both sulfur and nitrogen . The benzamide group is a common functional group in medicinal chemistry .科学的研究の応用
Antiviral Activity
The indole derivatives, which are structurally related to the compound , have been reported to possess significant antiviral activities . These activities include the inhibition of various RNA and DNA viruses, with certain derivatives showing promising results against influenza A and Coxsackie B4 virus. The compound’s potential for modification could lead to the development of new antiviral agents with high selectivity and potency.
Anti-inflammatory and Analgesic Properties
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . Given the structural similarities, the compound could be explored for its efficacy in reducing inflammation and pain. This could be particularly beneficial in the development of new treatments for chronic inflammatory diseases and conditions requiring pain management.
Anticancer Potential
Indole derivatives are known for their anticancer properties . The compound’s ability to bind with high affinity to multiple receptors may be leveraged to develop new cancer therapies. Its role in the modulation of cell growth and apoptosis could be critical in targeting various cancer types.
Antimicrobial Effects
The compound’s framework suggests it could have antimicrobial effects . Research into similar structures has shown activity against a range of microbial pathogens. This application is crucial in the fight against antibiotic-resistant bacteria and the development of new antimicrobial agents.
Enzyme Inhibition
Indole derivatives have been used as enzyme inhibitors , particularly in the context of anticholinesterase activity. The compound could be investigated for its potential to inhibit specific enzymes, which is a valuable approach in treating diseases like Alzheimer’s and other neurodegenerative disorders.
Drug Design and Discovery
The pyrrolidine ring, a part of the compound’s structure, is a versatile scaffold in drug design and discovery . It allows for the exploration of pharmacophore space and contributes to the stereochemistry of molecules. The compound could serve as a basis for the development of novel drugs with various biological profiles, aiding in the treatment of diverse human diseases.
将来の方向性
特性
IUPAC Name |
4-methoxy-N-[4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-13-6-4-12(5-7-13)17(23)21-19-20-16-14(8-9-15(16)26-19)18(24)22-10-2-3-11-22/h4-7,14H,2-3,8-11H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYTXBNHOYDNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760122.png)
![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/no-structure.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760125.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2760126.png)

![N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2760132.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2760134.png)
![Ethyl 4-((4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2760136.png)



![[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2760143.png)
